Hydrazinium dithiocarbazate

Description

Propriétés

Numéro CAS |

20469-71-0 |

|---|---|

Formule moléculaire |

CH8N4S2 |

Poids moléculaire |

140.24 g/mol |

Nom IUPAC |

aminocarbamodithioic acid;hydrazine |

InChI |

InChI=1S/CH4N2S2.H4N2/c2-3-1(4)5;1-2/h2H2,(H2,3,4,5);1-2H2 |

Clé InChI |

KFHUWANHHNTMEK-UHFFFAOYSA-N |

SMILES |

C(=S)(NN)S.NN |

SMILES canonique |

C(=S)(NN)S.NN |

Autres numéros CAS |

20469-71-0 |

Description physique |

WetSolid |

Origine du produit |

United States |

Méthodes De Préparation

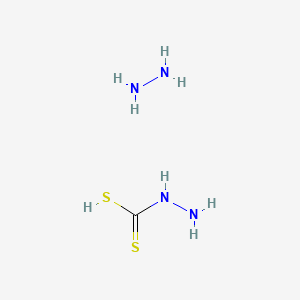

Synthetic Routes and Reaction Conditions: The synthesis of hydrazinecarbodithioic acid, compd. with hydrazine (1:1) typically involves the reaction of hydrazine with carbon disulfide, followed by the addition of another equivalent of hydrazine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained. The general reaction can be represented as follows:

CS2+2N2H4→N2H4CS2N2H4

Comparaison Avec Des Composés Similaires

Stability and Reactivity

Key Differences :

- HDTC is primarily a reactive precursor, whereas S-alkyl/aryl derivatives (e.g., S-benzyldithiocarbazate) are stable ligands for coordination chemistry .

- Substituent effects: Larger alkyl/aryl groups (e.g., benzyl) on dithiocarbazate reduce bioactivity compared to methyl groups .

Structural Features

- HDTC Derivatives : Hydrazones derived from HDTC exhibit planar geometries with inversion symmetry .

- S-Alkyldithiocarbazates : Schiff bases from S-alkyldithiocarbazates adopt tridentate (N,N,S) or tetradentate (N,N,S,O) coordination modes in metal complexes . For example, Cu(II) complexes with S-methyldithiocarbazate Schiff bases show distorted square-planar geometries .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing hydrazinium dithiocarbazate and its Schiff base derivatives?

- Methodological Answer : this compound derivatives are typically synthesized via condensation reactions between hydrazinecarbothioamide and aldehydes/ketones. For example, refluxing equimolar amounts of 2-hydroxy-3-methoxybenzaldehyde and hydrazinecarbothioamide in ethanol under acidic conditions yields Schiff base ligands. Purification involves recrystallization, and characterization employs IR spectroscopy (C=N stretch at ~1600 cm⁻¹) and elemental analysis . For structural confirmation, single-crystal X-ray diffraction (using SHELX software ) is critical.

Q. How can researchers safely handle this compound in laboratory settings?

- Methodological Answer : Due to its acute toxicity and potential carcinogenicity (as noted in safety data sheets), handling requires strict protocols:

- Use fume hoods for synthesis and purification to avoid inhalation .

- Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Store in airtight containers away from heat and oxidizing agents .

Q. What spectroscopic techniques are essential for characterizing this compound complexes?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., ν(N–H) at ~3200 cm⁻¹, ν(C=S) at ~700 cm⁻¹) .

- NMR Spectroscopy : ¹H/¹³C NMR confirms ligand coordination shifts (e.g., deshielding of azomethine protons upon metal binding) .

- X-ray Crystallography : Resolves bond lengths/angles (e.g., M–S bond distances in copper(II) complexes ). Use SHELXL for refinement and WinGX/ORTEP for visualization .

Advanced Research Questions

Q. How do structural variations in dithiocarbazate Schiff bases influence their coordination chemistry and biological activity?

- Methodological Answer :

- Ligand Design : Introduce electron-donating/withdrawing groups (e.g., –OCH₃, –NO₂) to modulate metal-binding affinity. For example, methoxy-substituted ligands enhance stabilization of octahedral tin(IV) complexes .

- Biological Assays : Test antimicrobial activity via MIC assays against Gram-positive/negative bacteria. Correlate results with Hammett constants (σ) of substituents to establish structure-activity relationships .

Q. What strategies resolve contradictions in reported catalytic efficiencies of dithiocarbazate complexes?

- Methodological Answer :

- Reaction Condition Optimization : Vary solvent polarity, temperature, and oxidant (e.g., tert-butyl hydroperoxide vs. H₂O₂) in cyclohexane oxidation assays. Monitor KA oil (ketone-alcohol) yield via GC-MS .

- Mechanistic Studies : Use EPR to detect radical intermediates or DFT calculations (e.g., Gaussian09) to model transition states .

Q. How can computational methods predict the vibrational and electronic properties of dithiocarbazate complexes?

- Methodological Answer :

- Vibrational Analysis : Apply semi-empirical methods (AM1, PM3) to calculate IR frequencies. Compare with experimental data to assign modes (e.g., ν(N–N) at ~950 cm⁻¹) .

- Electronic Structure Modeling : Use DFT (B3LYP/6-31G*) to compute HOMO-LUMO gaps and predict redox behavior in copper(I/II) complexes .

Key Considerations for Experimental Design

- Reproducibility : Document crystal growth conditions (solvent, temperature) to ensure structural consistency .

- Data Validation : Cross-check computational results (e.g., bond lengths) with crystallographic data .

- Ethical Compliance : Adopt FINER criteria (Feasible, Novel, Ethical) when designing biological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.